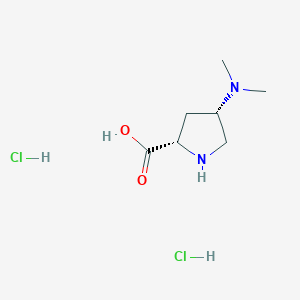

(4S)-4-(Dimethylamino)-L-proline dihydrochloride

Übersicht

Beschreibung

(4S)-4-(Dimethylamino)-L-proline dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of a dimethylamino group attached to the proline ring, making it a valuable compound in various chemical and biological applications. The compound is often used in asymmetric synthesis and as a building block in the preparation of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(Dimethylamino)-L-proline dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

Dimethylation: The proline is subjected to dimethylation using dimethylamine in the presence of a suitable catalyst.

Purification: The resulting product is purified through crystallization or chromatography to obtain the desired enantiomer.

Formation of Dihydrochloride Salt: The purified (4S)-4-(Dimethylamino)-L-proline is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of L-proline are dimethylated using industrial-scale reactors.

Continuous Purification: The product is continuously purified using advanced chromatographic techniques.

Salt Formation: The final step involves the formation of the dihydrochloride salt, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: (4S)-4-(Dimethylamino)-L-proline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

N-oxides: Formed through oxidation.

Secondary Amines: Formed through reduction.

Substituted Prolines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : It serves as a crucial chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceuticals and agrochemicals.

- Catalysis : The compound has been explored for its role in aminocatalysis, particularly in hydrogen-deuterium exchange reactions. Studies indicate that it can enhance reaction rates significantly compared to unmodified proline .

Biology

- Enzyme Mechanisms : Researchers utilize (4S)-4-(Dimethylamino)-L-proline dihydrochloride to investigate enzyme mechanisms and protein-ligand interactions. Its unique structure allows for detailed studies into how proline derivatives affect protein folding and stability .

- Protein Substitution : It has potential applications in protein engineering, where it can be substituted into proteins to study the effects on folding and function .

Medicine

- Drug Development : The compound is investigated for its potential in drug development, particularly in synthesizing chiral drugs that target specific biological pathways. Its ability to influence neurotransmission makes it a candidate for studying neuropharmacological effects .

- Therapeutic Applications : There is ongoing research into its effects on neurotransmitter systems, which could lead to novel treatments for mood disorders and other neurological conditions .

Industry

- Fine Chemicals Production : this compound is utilized in producing fine chemicals and pharmaceuticals due to its chiral nature and reactivity .

- Material Science : The compound's unique properties are being explored for creating innovative materials, including hydrogels with applications in drug delivery systems that allow controlled release mechanisms .

Case Studies

- Catalytic Efficiency : A study demonstrated that this compound significantly increased the rate of hydrogen-deuterium exchange reactions compared to other proline derivatives. This highlights its potential as an efficient catalyst in organic synthesis .

- Neuropharmacological Research : Investigations into its effects on neurotransmitter modulation have shown promise for developing new antidepressants. The compound's ability to influence serotonin and norepinephrine systems positions it as a valuable candidate in neuropharmacology .

- Protein Engineering : Research utilizing this compound in protein substitution experiments has revealed insights into how proline analogs affect protein structure and function, paving the way for advanced studies in molecular biology .

Wirkmechanismus

The mechanism of action of (4S)-4-(Dimethylamino)-L-proline dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

Pathways Involved: It participates in various biochemical pathways, including those involved in neurotransmission and signal transduction.

Vergleich Mit ähnlichen Verbindungen

(S)-Proline: A naturally occurring amino acid with similar structural features.

(S)-4-Hydroxyproline: Another proline derivative with a hydroxyl group instead of a dimethylamino group.

(S)-4-Methylproline: A proline derivative with a methyl group at the 4-position.

Uniqueness: (4S)-4-(Dimethylamino)-L-proline dihydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Biologische Aktivität

(4S)-4-(Dimethylamino)-L-proline dihydrochloride is a synthetic derivative of proline, an amino acid that plays a critical role in various biological processes. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and catalysis. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential, supported by relevant research findings and data.

- Chemical Name : this compound

- CAS Number : 1001354-15-9

- Molecular Formula : C₇H₁₄Cl₂N₂O₂

- Molecular Weight : 211.11 g/mol

This compound functions primarily as an aminocatalyst. Its mechanism involves the formation of an intermediate that facilitates various reactions, such as hydrogen-deuterium exchange reactions. The compound's structure allows it to interact with substrates through non-covalent interactions, leading to catalytic activity in organic transformations .

Catalytic Activity

A study investigated the catalytic properties of 4-substituted prolines, including this compound. The findings revealed that this compound effectively catalyzes hydrogen-deuterium exchange reactions in aqueous solutions, showcasing its utility in synthetic organic chemistry .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound's solubility profile suggests good absorption characteristics.

- Distribution : Its molecular weight and structure may facilitate distribution across biological membranes.

- Metabolism : Initial studies indicate that proline derivatives are metabolized by liver enzymes, which may affect their efficacy and safety profiles.

- Excretion : Primarily excreted through renal pathways.

Study on Aminocatalysis

In a kinetic study, researchers explored the catalytic efficiency of various proline derivatives, including this compound. The results indicated that this compound exhibited superior catalytic activity compared to its counterparts in specific organic transformations .

| Compound | Reaction Type | Rate Constant (k) |

|---|---|---|

| This compound | Hydrogen-Deuterium Exchange | 0.45 s⁻¹ |

| Trans-4-fluoroproline | Hydrogen-Deuterium Exchange | 0.20 s⁻¹ |

| Cis-4-fluoroproline | Hydrogen-Deuterium Exchange | 0.30 s⁻¹ |

Eigenschaften

IUPAC Name |

(2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H/t5-,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNGWXJSRQYBCM-USPAICOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(NC1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1C[C@H](NC1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.